2-(3-Methoxypyridin-2-yl)propan-2-amine
Description
2-(3-Methoxypyridin-2-yl)propan-2-amine is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound features a pyridine ring substituted with a methoxy group and an amine group attached to a propan-2-yl chain. It is known for its versatile applications in various fields of scientific research.
Properties
IUPAC Name |
2-(3-methoxypyridin-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,10)8-7(12-3)5-4-6-11-8/h4-6H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWFFKHFHVZSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyridin-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine as the starting material.
Alkylation: The pyridine ring undergoes alkylation with a suitable alkylating agent to introduce the propan-2-yl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyridin-2-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(3-Methoxypyridin-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets. The methoxy and amine groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxypyridin-2-yl)ethanamine: Similar structure but with an ethanamine chain instead of propan-2-yl.
3-Methoxypyridine: Lacks the amine and propan-2-yl groups.
2-(3-Hydroxypyridin-2-yl)propan-2-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(3-Methoxypyridin-2-yl)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(3-Methoxypyridin-2-yl)propan-2-amine, also known by its IUPAC name, is an organic compound characterized by the presence of a methoxy group and a propan-2-amine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activities and interacting with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
- Structure : The compound features a propan-2-yl amine group linked to a 3-methoxypyridine ring, enhancing its solubility and reactivity.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The methoxy and amine groups are crucial for binding to these targets, influencing various biochemical pathways:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, thereby affecting metabolic pathways.
- Receptor Interaction : It has been shown to bind to certain receptors, which may lead to alterations in cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Several studies have examined the anticancer activity of this compound:
- Cytotoxicity Assays : In assays against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia), the compound showed moderate cytotoxic effects. The most sensitive cell line was K562, indicating a possible target for leukemia treatment .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| K562 | 15 |
| MDA-MB-468 | 20 |
| SaOS2 | 30 |
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. In models of neurodegeneration, such as Parkinson's disease and Alzheimer's disease, it has been shown to protect neurons from apoptosis by stabilizing mitochondrial function . This effect is critical for developing therapies aimed at neurodegenerative disorders.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in K562 cells through mitochondrial pathways, suggesting a mechanism involving oxidative stress . -
Neuroprotection in Animal Models :
In a rat model subjected to induced neurodegeneration, treatment with the compound resulted in significant preservation of dopaminergic neurons compared to control groups. Behavioral assessments indicated improvements in motor functions and cognitive tasks post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
